Terbinafina

Descripción general

Descripción

Terbinafine is a synthetic allylamine antifungal agent primarily used to treat fungal infections of the skin and nails. It is effective against a variety of dermatophytes, molds, and yeasts. Terbinafine works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death .

Aplicaciones Científicas De Investigación

Terbinafine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactions of allylamines.

Biology: Investigated for its effects on fungal cell biology and metabolism.

Medicine: Widely used in the treatment of fungal infections, including onychomycosis and tinea infections.

Industry: Used in the formulation of antifungal creams, ointments, and oral medications

Mecanismo De Acción

Target of Action

Terbinafine, an allylamine antifungal, primarily targets the fungal enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of ergosterol , a key component of the fungal cell wall .

Mode of Action

Terbinafine inhibits squalene monooxygenase, preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene, weakening the cell wall of fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by terbinafine is the ergosterol biosynthesis pathway . By inhibiting squalene monooxygenase, terbinafine disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a deficiency of ergosterol and an accumulation of squalene . This results in a weakened fungal cell wall and potentially a fungicidal effect .

Pharmacokinetics

Terbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . After a single 250mg oral dose, terbinafine has a clearance of 76L/h or 1.11L/h/kg . It also has a long terminal elimination half-life, which contributes to its duration of action .

Result of Action

The inhibition of ergosterol synthesis and the accumulation of squalene in fungal cells lead to a weakened fungal cell wall . This can result in the death of the fungal cells, thereby exerting a fungicidal effect . Additionally, terbinafine has been shown to have a multitude of effects, including significant differential expression of genes in the respiratory complex, motility, cell envelope, fatty acid metabolism, and GDGT cyclization .

Action Environment

Furthermore, the effectiveness of terbinafine can be influenced by the specific strain of fungus, as different strains may have varying levels of susceptibility to the drug .

Análisis Bioquímico

Biochemical Properties

Terbinafine interacts with the enzyme squalene epoxidase, inhibiting its function . This interaction leads to an accumulation of squalene while causing a deficiency in ergosterol, an essential component of fungal cell membranes .

Cellular Effects

Terbinafine’s influence on cell function is closely associated with the development of high intracellular squalene concentrations, which are believed to interfere with fungal membrane function and cell wall synthesis . In the case of Candida albicans, growth inhibition with terbinafine appears to result from the ergosterol deficiency .

Molecular Mechanism

Terbinafine exerts its effects at the molecular level through its specific mechanism of squalene epoxidase inhibition . This results in the accumulation of squalene and a deficiency in ergosterol within the fungal cell . The cidal action of terbinafine is closely associated with the development of high intracellular squalene concentrations .

Temporal Effects in Laboratory Settings

It is known that terbinafine resistance can develop, as evidenced by the isolation of terbinafine-resistant Trichophyton indotineae .

Metabolic Pathways

Terbinafine is involved in the metabolic pathway of ergosterol biosynthesis, where it inhibits the enzyme squalene epoxidase . This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of terbinafine involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 6,6-dimethyl-3-hydroxy-4-alkyne-1-heptene with 4-methylbenzenesulfonyl chloride in the presence of sodium bicarbonate. This intermediate is then reacted with N-methyl-1-naphthylmethylamine in the presence of potassium carbonate at elevated temperatures to yield terbinafine .

Industrial Production Methods: Industrial production of terbinafine hydrochloride involves similar steps but on a larger scale. The process includes the use of solvents like methyl isobutyl ketone and ethyl acetate, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Types of Reactions:

Oxidation: Terbinafine can undergo oxidation reactions, particularly at the allylic positions.

Reduction: Reduction reactions can be used to modify the double bonds in the compound.

Substitution: Terbinafine can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of terbinafine with modified functional groups, which can have different antifungal properties .

Comparación Con Compuestos Similares

Naftifine: Another allylamine antifungal with a similar mechanism of action.

Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase.

Ciclopirox: A hydroxypyridone antifungal with a different mechanism of action, affecting fungal cell membrane integrity.

Uniqueness of Terbinafine: Terbinafine is unique due to its high lipophilicity, allowing it to accumulate in skin, nails, and fatty tissues, providing prolonged antifungal activity. It is also highly effective against a broad spectrum of fungi, making it a preferred choice for treating various fungal infections .

Propiedades

IUPAC Name |

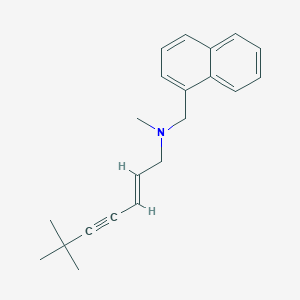

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXUEMWDBAQBQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023640 | |

| Record name | Terbinafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.63%, 7.38e-04 g/L | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall. | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

91161-71-6 | |

| Record name | Terbinafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91161-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 198 °C | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of terbinafine?

A1: Terbinafine acts as a fungicidal agent by inhibiting squalene epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway of fungi. [, , , , ] This inhibition leads to the accumulation of squalene and a deficiency of ergosterol, an essential component of fungal cell membranes. [, , ]

Q2: How does the inhibition of squalene epoxidase affect fungal cells?

A2: The depletion of ergosterol and the buildup of squalene disrupt the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]

Q3: What is the molecular formula and weight of terbinafine?

A3: While these details are not directly provided in the research excerpts, terbinafine hydrochloride, the salt form commonly used in medications, has the molecular formula C21H26ClN. Its molecular weight is 327.89 g/mol.

Q4: Are there any insights into terbinafine's material compatibility and stability in various formulations?

A4: Research suggests that terbinafine can be formulated in various ways, including creams, solutions, and nail lacquers. [, , , , , ] Notably, a study found that a novel terbinafine formulation using Transfersomes (TDT 067) exhibited enhanced delivery of terbinafine to target sites within the fungus, potentially leading to increased efficacy. []

Q5: Does terbinafine exhibit any catalytic properties itself?

A5: Terbinafine is not known to possess catalytic properties. It primarily functions as an enzyme inhibitor.

Q6: Have computational methods been employed to study terbinafine's interaction with squalene epoxidase?

A6: Yes, molecular modeling studies have been conducted to elucidate the detailed mechanism of SE inhibition by terbinafine. [] These studies have shown that terbinafine binds to the active site of SE, preventing the binding of its natural substrate, squalene. This binding interaction has been further characterized using molecular dynamics simulations and quantum interaction energy calculations. []

Q7: How does the structure of terbinafine contribute to its activity?

A7: Structure-activity relationship (SAR) studies indicate that the tertiary amino structure and the tert-alkyl side chain of terbinafine are crucial for its potent antifungal activity. [] Modifications to these structural features can impact its potency and selectivity.

Q8: What is known about the stability of terbinafine in different formulations and conditions?

A8: Information on the stability of terbinafine under various storage conditions or formulations is not explicitly discussed in the provided research excerpts.

Q9: How is terbinafine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A10: Terbinafine is well-absorbed orally and exhibits high lipophilicity and keratophilicity, leading to its accumulation in skin, adipose tissue, and nails, which are key sites of fungal infections. [, , ] It undergoes hepatic metabolism and is primarily excreted in urine and feces. []

Q10: What is the in vivo efficacy of terbinafine against different fungal infections?

A11: Terbinafine has demonstrated efficacy in treating various dermatophyte infections, including tinea pedis, tinea corporis, tinea cruris, tinea capitis, and onychomycosis. [, , , , , , , , , , , , , , ] Clinical studies have shown its effectiveness in both oral and topical formulations. [, , , , , , , , , , , , , , , , , , , ]

Q11: Are there any known mechanisms of resistance to terbinafine?

A12: Yes, the emergence of terbinafine resistance has been reported, primarily due to mutations in the squalene epoxidase gene (SQLE). [, ] Specific point mutations leading to amino acid substitutions in the SE enzyme can reduce terbinafine binding and its ability to inhibit enzyme activity. [, ]

Q12: What is the safety profile of terbinafine, and are there any concerns regarding its toxicity?

A13: While generally well-tolerated, terbinafine can cause adverse effects, including gastrointestinal disturbances and, rarely, liver injury. [, , , ] Monitoring liver function during treatment is generally recommended. [, ]

Q13: Have there been any advancements in drug delivery strategies to improve terbinafine's targeting to specific tissues?

A14: Research has explored the use of novel drug delivery systems, such as Transfersomes, to enhance the delivery of terbinafine to the nail and surrounding tissues, which are often challenging to penetrate with conventional formulations. []

Q14: What analytical methods are commonly employed to characterize and quantify terbinafine?

A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying terbinafine concentrations in biological samples, including plasma and nail clippings. [, , ]

Q15: What are the dissolution and solubility properties of terbinafine in different media, and how do they affect its bioavailability?

A15: Detailed information on the dissolution and solubility characteristics of terbinafine is not available within the provided research excerpts.

Q16: Does terbinafine elicit any significant immunogenic or immunological responses?

A21: While terbinafine is not generally considered highly immunogenic, hypersensitivity reactions, including severe skin reactions, have been reported in rare cases. [, , ]

Q17: Does terbinafine interact with drug transporters or metabolizing enzymes, and if so, what are the implications for its use with other medications?

A22: Terbinafine is primarily metabolized by liver enzymes, and drug interactions are possible, particularly with medications metabolized by the same enzyme systems. [, ] Clinicians should carefully evaluate potential drug interactions when prescribing terbinafine.

Q18: What is the biocompatibility and biodegradability of terbinafine?

A18: Specific information on the biocompatibility and biodegradability of terbinafine is not provided in the provided research excerpts.

Q19: Are there any alternative antifungal agents or treatment strategies for dermatophyte infections that can be considered in place of or in combination with terbinafine?

A24: Yes, alternative antifungal agents, such as itraconazole, fluconazole, ketoconazole, clotrimazole, sertaconazole, and griseofulvin, are available for treating dermatophyte infections. [, , , , , , , , , , , , , , , , , ] The choice of treatment often depends on the specific type and severity of infection, patient factors, and the potential for drug interactions or adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.